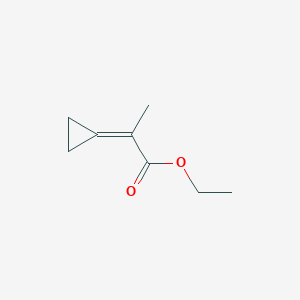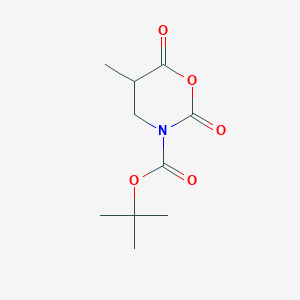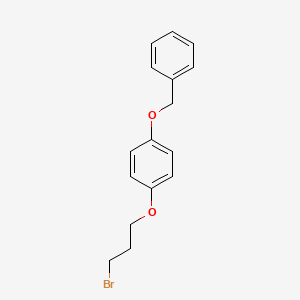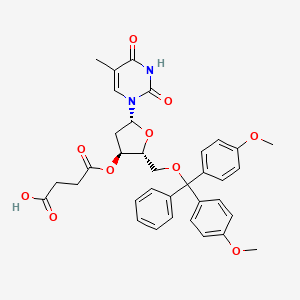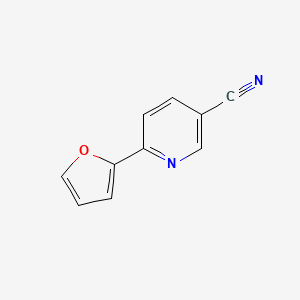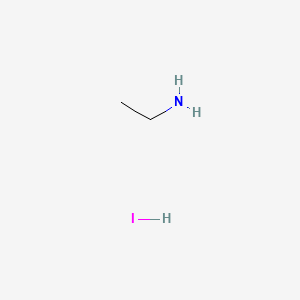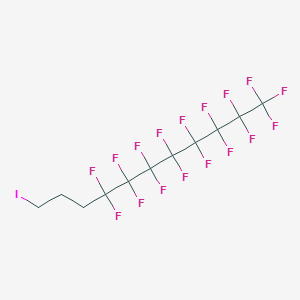
3-(全氟辛基)丙基碘化物
描述
3-(Perfluorooctyl)propyl iodide, also known as 3-Perfluorooctyl-1-iodopropane or 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide, is a perfluoroalkyl-containing building block . It has a molecular formula of C11H6F17I and a molecular weight of 588.04 .
Synthesis Analysis
This compound is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors . A detailed synthesis process can be found in the paper "Ultra-Trace PFAS Detection Using Amplifying Fluorescent Polymers" .Molecular Structure Analysis
The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane . The InChI string is InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 . The canonical SMILES string is C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI .Chemical Reactions Analysis
As a perfluoroalkyl-containing building block, it is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .科学研究应用
光氧化研究
- 光解和氧化研究:在光解和氧化的背景下,已经对3-(全氟辛基)丙基碘化物进行了研究。当在氧气存在的情况下暴露于光线下时,会形成诸如CF2O等重要产物。这种研究对于了解化合物在各种条件下的化学行为和稳定性至关重要(Marsh & Heicklen, 1966)。
化学合成和表征
- 聚合物合成:它已被用于合成聚(1-乙烯基-3-烷基咪唑)碘化物聚合物。这些聚合物根据烷基取代基而表现出不同的性质,影响溶解性、热稳定性和结晶性。这些聚合物在染料敏化太阳能电池的准固态电解质领域中具有重要价值(Azaceta et al., 2010)。
- 有机金属化学:该化合物在与钽的氢化物(乙烯)络合物反应中对乙烯选择性转化为乙烯基配体方面具有重要意义,展示了在有机金属化学中控制化学反应的潜力(Hughes et al., 1998)。
材料科学与工程
- 全氟烷基醇合成:在材料科学中,它已被用于合成全氟烷基醇,具体为3-(全氟辛基)丙醇。这个合成过程涉及一个两步醇化过程,突出了在创造专门化合物方面的重要性(Hieu et al., 2012)。
氟化学
- 氟化学的构建模块:作为氟化学的一部分,通过受控自由基加成已获得了2-碘-3-(全氟烷基)丙醇。这些化合物作为进一步化学合成和在氟化学中应用的宝贵构建模块(Rábai等,2007)。
催化和反应机制
- 在丙烯碳酸酯合成中的催化作用:在催化的背景下,包括从3-(全氟辛基)丙基碘化物衍生的聚全氟烷基磷酸铵盐已被用作在超临界CO2条件下合成丙烯碳酸酯的催化剂。这突显了它在创新和绿色化学方法中的作用(He, Yasuda, & Sakakura, 2003)。
安全和危害
作用机制
Target of Action
3-(Perfluorooctyl)propyl iodide is a perfluoroalkyl-containing building block It is used in the preparation of fluoroalkylalkylthiols via zemplen deacylation .
Mode of Action
The mode of action of 3-(Perfluorooctyl)propyl iodide involves its use as a building block in the preparation of fluoroalkylalkylthiols . This process is facilitated through Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .
Biochemical Pathways
It is known to be involved in the synthesis of fluoroalkylalkylthiols and oligosaccharides , which suggests that it may influence related biochemical pathways.
Result of Action
Its role in the synthesis of fluoroalkylalkylthiols and oligosaccharides suggests that it may have significant effects at the molecular level .
生化分析
Biochemical Properties
3-(Perfluorooctyl)propyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of fluoroalkylalkylthiols and oligosaccharides . It interacts with various enzymes and proteins, including thioglycoside donors, through activation mechanisms. The compound’s perfluoroalkyl chain enhances its binding affinity to hydrophobic sites on biomolecules, facilitating specific biochemical interactions .
Cellular Effects
The effects of 3-(Perfluorooctyl)propyl iodide on cellular processes are profound. In human adrenocortical carcinoma cells (H295R), it has been shown to stimulate steroidogenesis via the cyclic adenosine monophosphate (cAMP) signaling pathway . This stimulation leads to increased production of aldosterone, cortisol, and 17β-estradiol, while decreasing testosterone levels . The compound also upregulates the expression of genes involved in steroid hormone synthesis, indicating its significant impact on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Perfluorooctyl)propyl iodide exerts its effects through binding interactions with adenylate cyclase, leading to increased cAMP levels . This activation of the cAMP signaling pathway results in the upregulation of steroidogenic genes and subsequent hormone production . The compound’s unique structure, particularly the terminal -CF2I group, is critical for its interaction with adenylate cyclase and the subsequent biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Perfluorooctyl)propyl iodide change over time. The compound is relatively stable, with a melting point of 32-36°C . Long-term exposure studies have shown that it can lead to sustained upregulation of steroidogenic genes and prolonged hormone production .
Dosage Effects in Animal Models
The effects of 3-(Perfluorooctyl)propyl iodide vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis without significant adverse effects . At higher doses, it may lead to toxic effects, including disruption of normal hormonal balance and potential endocrine system disturbances . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
3-(Perfluorooctyl)propyl iodide is involved in metabolic pathways related to steroid hormone synthesis . It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP, a crucial step in the cAMP signaling pathway . This interaction leads to the upregulation of steroidogenic genes and increased hormone production . The compound’s impact on metabolic flux and metabolite levels is significant, particularly in the context of steroidogenesis .
Transport and Distribution
Within cells and tissues, 3-(Perfluorooctyl)propyl iodide is transported and distributed through interactions with specific transporters and binding proteins . Its perfluoroalkyl chain facilitates its accumulation in hydrophobic regions, enhancing its localization to specific cellular compartments . This targeted distribution is crucial for its biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(Perfluorooctyl)propyl iodide is influenced by its hydrophobic nature and specific targeting signals . It predominantly localizes to hydrophobic regions within cells, such as lipid membranes and intracellular organelles . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules involved in steroidogenesis and other biochemical processes .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBYTAXJHIPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457135 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200112-75-0 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



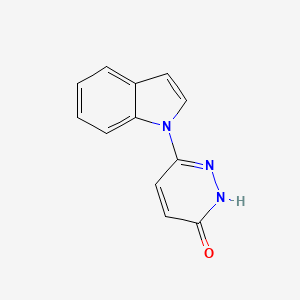


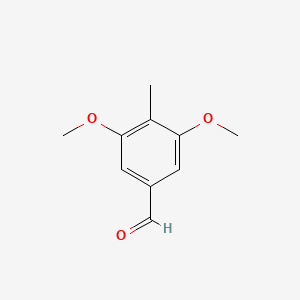
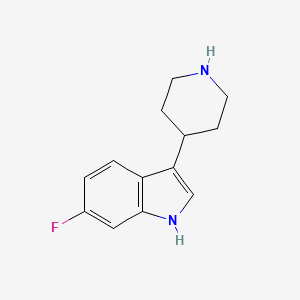
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
